3-Methyl-2-(4-methylphenyl)morpholine hydrochloride
Description
Properties
IUPAC Name |
3-methyl-2-(4-methylphenyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-3-5-11(6-4-9)12-10(2)13-7-8-14-12;/h3-6,10,12-13H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGIRQYHDJUBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C2=CC=C(C=C2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride typically involves the reaction of 4-methylbenzaldehyde with morpholine in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired product. The reaction conditions often include a temperature range of 80-100°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of high-purity starting materials and efficient purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-methylphenyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that morpholine derivatives, including 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride, exhibit antimicrobial properties. Studies have shown that modifications to the morpholine ring can enhance activity against various pathogens, making it a candidate for developing new antimicrobial agents . The compound's structural features contribute to its interaction with biological targets, potentially leading to effective treatments against resistant strains of bacteria and fungi.
Central Nervous System Drug Development
The morpholine scaffold is prominent in the development of drugs targeting the central nervous system (CNS). Compounds containing morpholine rings have been associated with improved pharmacokinetic properties, including enhanced solubility and brain permeability. For instance, derivatives are being explored for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems effectively . The incorporation of this compound into drug design may enhance the efficacy and safety profiles of CNS-active compounds.
Synthetic Methodologies
Building Block in Organic Synthesis
this compound serves as a crucial intermediate in synthesizing various organic compounds. Its ability to participate in diverse chemical reactions makes it valuable in creating complex molecules for pharmaceutical applications. The compound's reactivity can be exploited in forming amides, esters, and other functional groups essential for drug development .
Case Studies: Synthesis of Derivatives
Several studies have documented the synthesis of morpholine derivatives utilizing this compound as a starting material. For example, researchers have successfully synthesized new derivatives with enhanced biological activities by modifying the substituents on the morpholine ring . These studies highlight the compound's role as a versatile precursor in medicinal chemistry.
Research Applications
Biological Activity Assessment
Ongoing research focuses on evaluating the biological activities of this compound and its derivatives. Investigations into their effects on cellular pathways, such as apoptosis and oxidative stress responses, are crucial for understanding their therapeutic potential . Preliminary findings suggest that these compounds may offer protective effects against oxidative damage, indicating their potential use in treating neurodegenerative diseases.
Pharmacological Studies
Pharmacological assessments of morpholine derivatives reveal their interactions with various molecular targets, including receptors involved in CNS functions. The study of these interactions aids in elucidating the mechanisms underlying their pharmacological effects and guides further optimization for therapeutic applications .
Summary Table of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents and CNS drugs | Effective against resistant pathogens |
| Synthetic Methodologies | Building block for organic synthesis | Precursor for diverse pharmaceutical compounds |
| Biological Activity | Assessment of protective effects against oxidative stress | Potential use in neurodegenerative diseases |
| Pharmacological Studies | Interaction with CNS receptors | Insights into drug design and optimization |
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of GBR 12909, it plays a role in inhibiting dopamine reuptake by binding to the dopamine transporter. This leads to increased levels of dopamine in the synaptic cleft, which can have various physiological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride
- CAS No.: 1998216-41-3
- Molecular Formula: C₁₂H₁₈ClNO
- Molecular Weight : 227.73 g/mol
- Synonyms: Mephenmetrazine Hydrochloride, 3-Methyl-2-(p-tolyl)morpholine HCl, 4-MPM .
Applications :
This compound serves as a versatile synthetic intermediate, particularly in the synthesis of GBR 12909, a dopamine reuptake inhibitor studied for its antidepressant effects in animal models . It is also employed as a scaffold for specialized chemicals and reagents in medicinal chemistry .
Physical Properties :
- Form : Crystalline solid (typical hydrochloride salt form).
- Storage : Recommended at -20°C for long-term stability .
Comparison with Structurally Similar Compounds
3-Methyl-2-(3-chlorophenyl)morpholine Hydrochloride
- CAS No.: Not explicitly provided (synthesized in ).
- Molecular Formula: C₁₁H₁₅Cl₂NO (estimated).
- Key Differences: Substituent: Chlorine at the phenyl meta-position vs. methyl at the para-position in the target compound. Synthesis: Prepared via divergent synthesis from 1-(3-chlorophenyl)-2-bromo-1-acetone and ethanolamine, achieving a 79.3% yield . Pharmacology: Exhibits potent antidepressant activity in forced swim tests in mice, comparable to the target compound’s role in GBR 12909 synthesis .
4-Methyl-2-(3-methylphenyl)morpholine Hydrochloride
- CAS No.: 97631-06-6
- Molecular Formula: C₁₂H₁₈ClNO
- Key Differences: Substituent Position: Methyl group on the morpholine ring (4-methyl) vs. 3-methyl in the target compound. Phenyl Substitution: Meta-methylphenyl vs. para-methylphenyl. Applications: Limited data, but structural analogs like this are often explored for receptor-binding studies due to steric effects .
3-(4-Fluorophenyl)morpholine Hydrochloride
- CAS No.: 1185045-95-7
- Molecular Formula: C₁₀H₁₃ClFNO
- Key Differences :
Structural and Pharmacological Data Table
Biological Activity
3-Methyl-2-(4-methylphenyl)morpholine hydrochloride, also known as 4-MPM, is a compound with significant interest in pharmacological research due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- CAS Number: 1496165-49-1
- Molecular Formula: C12H17ClN2O
- Molecular Weight: 232.73 g/mol
The structure features a morpholine ring substituted with a methyl group and a para-methylphenyl group, which is crucial for its biological activity.
This compound interacts with various neurotransmitter systems, particularly affecting serotonin and dopamine pathways. Its structural features allow it to bind to specific receptors, modulating their activity and influencing physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- CNS Stimulation: Potential use as a stimulant due to its interaction with dopamine receptors.
- Anxiolytic Properties: May reduce anxiety through modulation of serotonin pathways.
- Antidepressant Activity: Preliminary studies suggest efficacy in alleviating depressive symptoms.
Case Studies and Research Findings
- Neuropharmacological Studies:
- In Vitro Studies:
- Toxicology Reports:
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution or cyclization reactions. A common method involves reacting 4-methylphenylamine with ethylene oxide under basic conditions (e.g., NaOH) to form the morpholine ring, followed by hydrochlorination . Temperature control (50–80°C) and solvent choice (e.g., ethanol or THF) critically affect yield, with optimal purity (>95%) achieved using recrystallization in ethanol/water mixtures .
Q. How is the compound characterized structurally, and what analytical methods are preferred?
Characterization typically employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the morpholine and phenyl rings .
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, particularly for chiral analogs .
Q. What preliminary biological activities have been reported, and what mechanisms are hypothesized?
The compound shows affinity for neurotransmitter transporters (e.g., dopamine, serotonin) in rodent models, suggesting potential antidepressant or neuroprotective effects. Mechanistic studies propose competitive inhibition of monoamine reuptake, though specific binding sites require further validation .
Advanced Research Questions
Q. How can enantioselective synthesis of the compound be optimized for pharmacological studies?
Chiral resolution via HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates enantiomers. Alternatively, asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) achieves enantiomeric excess (ee) >90%, crucial for studying stereospecific receptor interactions .
Q. What strategies resolve contradictions in reported receptor binding affinities across studies?
Discrepancies may arise from assay conditions (e.g., radioligand choice, membrane preparation methods). Standardize protocols using:
- Saturation binding assays with [³H]-ligands (e.g., [³H]GBR 12909 for dopamine transporters).
- Competitive binding curves to calculate IC₅₀ values under uniform pH and temperature conditions .
Q. How does the compound’s pharmacokinetic profile compare to structural analogs like GBR 12909?
Q. What computational tools predict the compound’s interaction with novel targets (e.g., sigma receptors)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to off-target receptors. Validate predictions with SPR (surface plasmon resonance) to measure real-time association/dissociation kinetics .
Methodological Guidance
Q. How to design dose-response experiments for in vivo neuropharmacological studies?
- Use 3–5 dose levels (e.g., 1, 5, 10 mg/kg) administered intraperitoneally.
- Assess behavioral endpoints (e.g., forced swim test for antidepressant activity) at 30-min intervals post-administration.
- Include vehicle and positive controls (e.g., imipramine) to normalize data .
Q. What purification techniques address byproduct formation during large-scale synthesis?
- Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted amines.
- Ion-exchange chromatography isolates the hydrochloride salt from neutral impurities .
Q. How to evaluate metabolic stability in hepatic microsomes?
- Incubate compound (10 µM) with rat/human liver microsomes (0.5 mg/mL) and NADPH.
- Analyze samples via LC-MS/MS at 0, 15, 30, 60 min. Calculate half-life (t₁/₂) using first-order decay models .
Data Interpretation and Validation
Q. How to confirm the compound’s role in modulating specific neurotransmitter systems?
Combine knockout (KO) mouse models (e.g., dopamine transporter KO) with microdialysis to measure extracellular neurotransmitter levels (e.g., dopamine in striatum) post-administration .
Q. What structural analogs are recommended for structure-activity relationship (SAR) studies?
| Analog | CAS No. | Key Modification |
|---|---|---|
| 2-(4-Chlorophenyl)morpholine HCl | 62243-66-7 | Chlorine substitution at phenyl |
| 3,5-Dimethylmorpholine HCl | - | Additional methyl on morpholine |
| Structural diversity aids in identifying pharmacophore elements . |
Q. How to address solubility limitations in aqueous assays?
Prepare stock solutions in DMSO (<0.1% final concentration) and dilute in assay buffer (e.g., PBS with 0.01% Tween-80). Confirm stability via UV-Vis spectroscopy (λmax ~260 nm) over 24 h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
